7-methoxy-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenoxy)-4H-chromen-4-one
CAS No.: 951938-67-3
Cat. No.: VC7667591
Molecular Formula: C26H23N3O5
Molecular Weight: 457.486
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 951938-67-3 |
|---|---|
| Molecular Formula | C26H23N3O5 |
| Molecular Weight | 457.486 |
| IUPAC Name | 7-methoxy-3-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenoxy]chromen-4-one |
| Standard InChI | InChI=1S/C26H23N3O5/c1-32-20-9-10-21-22(16-20)33-17-23(25(21)30)34-19-7-5-18(6-8-19)26(31)29-14-12-28(13-15-29)24-4-2-3-11-27-24/h2-11,16-17H,12-15H2,1H3 |
| Standard InChI Key | ZHGVDMZLDSWCTI-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=N5 |
Introduction
The compound 7-methoxy-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenoxy)-4H-chromen-4-one is a complex organic molecule that incorporates several functional groups, including a chromenone core, a methoxy group, a pyridinylpiperazine moiety, and a phenoxy linker. This compound is of interest due to its potential biological activities and structural complexity, which can be leveraged in pharmaceutical research.
Synthesis
The synthesis of 7-methoxy-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenoxy)-4H-chromen-4-one likely involves multiple steps, starting with the preparation of the chromenone core, followed by the introduction of the methoxy and phenoxy groups, and finally the attachment of the pyridin-2-ylpiperazine-1-carbonyl moiety. This process may involve reactions such as nucleophilic substitution, esterification, and amidation.
Biological Activity
While specific biological data for this compound is not readily available, compounds with similar structures have shown potential in various therapeutic areas, including:
-
Antioxidant Activity: Chromenone derivatives are known for their antioxidant properties.
-
Anti-inflammatory Activity: The presence of a chromenone core and piperazine moiety may contribute to anti-inflammatory effects.
-
Neuroprotective Effects: Some chromenone derivatives have been explored for neuroprotective properties.
Comparison with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume